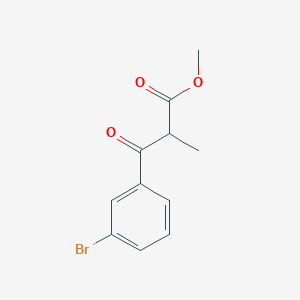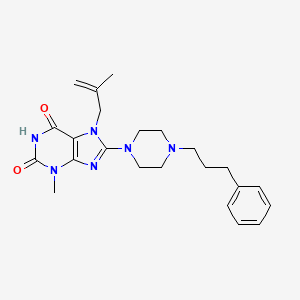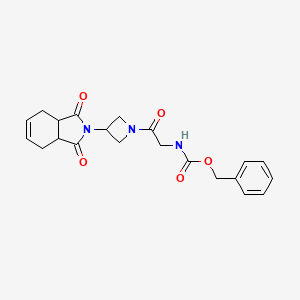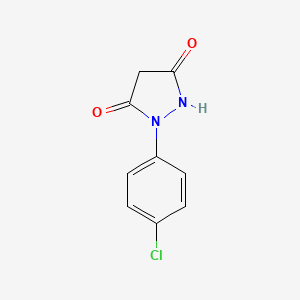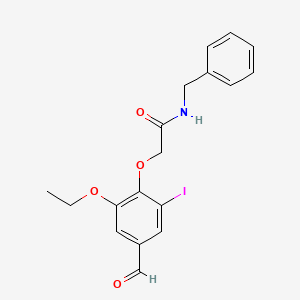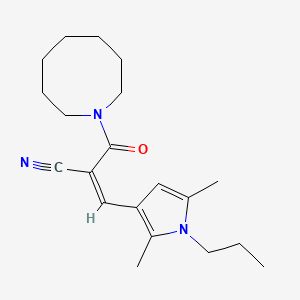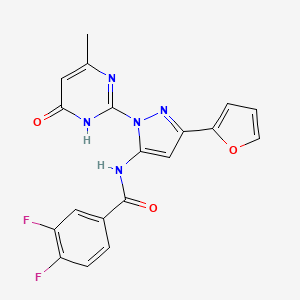![molecular formula C12H8F3NO4 B2831321 1-({[4-(Trifluoromethyl)phenyl]carbonyl}oxy)pyrrolidine-2,5-dione CAS No. 1251533-33-1](/img/structure/B2831321.png)
1-({[4-(Trifluoromethyl)phenyl]carbonyl}oxy)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-({[4-(Trifluoromethyl)phenyl]carbonyl}oxy)pyrrolidine-2,5-dione” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common structure in many biologically active compounds and is often used in drug discovery . The compound also contains a trifluoromethyl group, which is a carbon atom bonded to three fluorine atoms . This group is often used in medicinal chemistry due to its ability to modify the physicochemical properties of molecules .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a trifluoromethyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The trifluoromethyl group can influence the physical and chemical properties of the compound .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Design
The incorporation of trifluoromethyl groups into organic compounds is a hot topic in drug design. These modifications can impact lipophilicity, solubility, stability, molecular conformation, and pKa, potentially leading to the discovery of novel medicines. Researchers are actively exploring synthetic approaches to introduce trifluoromethyl moieties efficiently and cost-effectively .
Anti-Inflammatory Agents
Trifluoromethylated compounds have demonstrated anti-inflammatory properties. Investigating the potential of 1-({[4-(Trifluoromethyl)phenyl]carbonyl}oxy)pyrrolidine-2,5-dione as an anti-inflammatory agent could yield valuable insights for therapeutic applications .
Immunomodulation
Given the importance of immunomodulation in various diseases, evaluating the compound’s impact on immune responses could be significant. Researchers may explore its effects on immune cells, cytokines, and signaling pathways .
Antiviral Activity
Trifluoromethylated compounds have been investigated for their antiviral potential. Assessing the ability of this pyrrolidine derivative to inhibit viral replication or entry could contribute to antiviral drug development .
Agrochemicals and Pesticides
Trifluoromethyl groups are commonly found in agrochemicals due to their impact on bioactivity. Researchers might explore the compound’s efficacy as a pesticide or herbicide .
Materials Science and Catalysis
Beyond pharmaceutical applications, trifluoromethylated compounds play a role in materials science and catalysis. Investigating their use as catalysts or functional materials could yield innovative solutions .
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .
Mode of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence various biological activities, which suggests that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
The success of suzuki–miyaura cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the reaction environment can significantly influence the action of compounds.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO4/c13-12(14,15)8-3-1-7(2-4-8)11(19)20-16-9(17)5-6-10(16)18/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBFGXLSRQYKOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)ethyl]prop-2-enamide](/img/structure/B2831240.png)
![N-(3,5-dimethoxyphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2831241.png)
![N-butyl-1,9-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2831243.png)
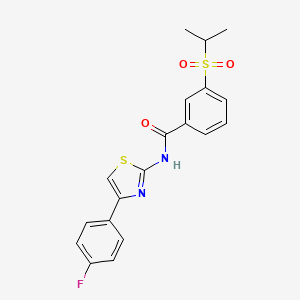
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/no-structure.png)
